4-(3,6-Dimethylhept-3-yl)phenol-13C6

Isotope Dilution Mass Spectrometry Internal Standard Selection GC-MS Quantification

Accurate nonylphenol quantification in environmental and biological samples is compromised by unlabeled or linear alkylphenol internal standards, which exhibit divergent recovery and matrix effects. This 13C6-labeled branched isomer (363-NP-13C6) resolves these challenges: - Co-elutes with technical nonylphenol isomers, enabling uniform matrix effect compensation across GC-MS and LC-MS/MS workflows. - +6 Da mass shift ensures unambiguous MS resolution from natural isotopic contributions, supporting ISO 18857-2 compliant SPME-GC-MS methods. - Supplied at ≥99 atom % 13C isotopic purity for reliable isotope dilution mass spectrometry (IDMS).

Molecular Formula C15H24O
Molecular Weight 226.31 g/mol
CAS No. 1173020-38-6
Cat. No. B565128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,6-Dimethylhept-3-yl)phenol-13C6
CAS1173020-38-6
Synonyms4-(1-Ethyl-1,4-dimethylpentyl)phenol-13C6;  4-Nonylphenol 112-13C6;  p-363NP-13C6; 
Molecular FormulaC15H24O
Molecular Weight226.31 g/mol
Structural Identifiers
InChIInChI=1S/C15H24O/c1-5-15(4,11-10-12(2)3)13-6-8-14(16)9-7-13/h6-9,12,16H,5,10-11H2,1-4H3/i6+1,7+1,8+1,9+1,13+1,14+1
InChIKeyBGLUSMSXKMBLFS-FQPQTBQFSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3',6'-Dimethyl-3'-heptyl)phenol-13C6 Procurement Guide


4-(3',6'-Dimethyl-3'-heptyl)phenol-13C6 (CAS 1173020-38-6), also known as 363-NP-13C6 or 4-(1-Ethyl-1,4-dimethylpentyl)phenol-13C6, is a stable isotope-labeled internal standard specifically designed for the precise quantification of nonylphenol (NP) and its ethoxylate metabolites in environmental and biological matrices . This compound features a uniformly 13C6-labeled phenyl ring, resulting in a molecular mass of 226.31 Da (M+6 shift relative to the unlabeled parent) and is supplied at isotopic purities ≥99 atom % 13C . Its branched alkyl chain structure (3,6,3-NP isomer) closely mimics the chromatographic and ionization behavior of technical nonylphenol mixtures, a critical attribute that generic n-alkylphenol internal standards fail to replicate, thereby enabling accurate isotope dilution mass spectrometry (IDMS) workflows across GC-MS and LC-MS/MS platforms [1].

4-(3',6'-Dimethyl-3'-heptyl)phenol-13C6: Generic Standard Pitfalls


Accurate quantification of technical nonylphenol mixtures in complex environmental samples is fundamentally compromised when laboratories substitute branched alkylphenol internal standards with unlabeled 4-n-nonylphenol or non-isotope-labeled analogs [1]. Technical nonylphenol consists of over 90% branched para-isomers, which exhibit markedly different extraction, derivatization, and chromatographic elution properties compared to linear n-alkylphenols [2]. This physicochemical mismatch results in variable recovery during sample preparation and uncorrected matrix effects during ionization, leading to significant overestimation or underestimation of target analyte concentrations [3]. Isotope-labeled branched internal standards such as 4-(3',6'-Dimethyl-3'-heptyl)phenol-13C6 are structurally identical to the primary analyte isomer and thus co-elute and co-ionize with it, providing the only reliable pathway for isotope dilution mass spectrometry (IDMS) to achieve the accuracy and precision mandated by regulatory frameworks including the EU Water Framework Directive and OSPAR Convention [2].

4-(3',6'-Dimethyl-3'-heptyl)phenol-13C6: Performance Evidence


Isotopic Purity vs. Unlabeled Standards

The compound 4-(3',6'-Dimethyl-3'-heptyl)phenol-13C6 is supplied with a certified isotopic purity of ≥99 atom % 13C, resulting in a consistent +6 Da mass shift relative to the unlabeled parent compound (m/z 220 → m/z 226) . This high isotopic enrichment ensures that the internal standard signal is fully resolved from the natural abundance M+1, M+2, and M+6 isotopic contributions of the target nonylphenol analyte, which is essential for accurate isotope dilution calculations . In contrast, unlabeled internal standards such as 4-n-nonylphenol co-elute at the same nominal mass, precluding the use of IDMS and forcing reliance on external calibration that is vulnerable to matrix-induced signal suppression or enhancement [1].

Isotope Dilution Mass Spectrometry Internal Standard Selection GC-MS Quantification

Matrix Effect Correction in Wastewater

In a direct comparison using wastewater samples, the branched alkylphenol internal standard 4-sec-NP (structurally analogous to 4-(3',6'-Dimethyl-3'-heptyl)phenol) achieved a derivatization yield of 63%, whereas the commonly used linear 4-n-nonylphenol yielded only 20% under identical conditions [1]. This 3.15-fold difference in recovery efficiency directly translates to quantification error when using an inappropriate internal standard. Furthermore, a separate study using the minimal 13C1-labeled 4-(3,6-dimethyl-3-heptyl)phenol demonstrated that 4-n-nonylphenol caused considerable overestimation of nonylphenol concentrations in wastewater due to differential matrix effects, while the branched isotope-labeled standard successfully compensated for matrix suppression [2].

Wastewater Analysis Matrix Effect Correction Isotope Dilution MS

Isotopic Label Stability in GC-MS

4-(3',6'-Dimethyl-3'-heptyl)phenol-13C6 is specifically validated for use in solid-phase microextraction coupled with gas chromatography-mass spectrometry (SPME-GC-MS) for the analysis of nonylphenol and octylphenol ethoxylates in environmental samples . While both 13C-labeled and deuterated internal standards are available for alkylphenol analysis per ISO 18857-2, 13C6-labeled compounds are generally preferred over deuterated analogs for GC-MS applications due to the risk of deuterium-hydrogen exchange during sample preparation, which can shift the internal standard mass and compromise quantification accuracy [1]. The 13C label is chemically stable and does not undergo exchange, ensuring consistent +6 Da mass shift throughout the entire analytical workflow .

SPME-GC-MS Environmental Analysis Internal Standard Stability

Measurement Uncertainty: 13C6 vs. 13C1

A comparative study evaluating minimal 13C-labelling for isotope dilution analysis in GC-EI-MS found that 13C1-labelled phenol provided lower propagated uncertainties than 13C6-labelled phenol when using isotope pattern deconvolution algorithms [1]. Specifically, the uncertainty budget for 13C6-labelled standards was dominated by the uncertainty in the isotope enrichment of the labeled compound, whereas 13C1-labelling minimized this contribution [1]. However, this finding is specific to phenol analysis using a particular multiple linear regression approach. For nonylphenol analysis, the +6 Da mass shift provided by 13C6-labelling is often necessary to achieve sufficient mass separation from natural isotopic contributions in complex mixtures and to meet the requirements of established regulatory methods (e.g., ISO 18857-2) [2].

Measurement Uncertainty Isotope Pattern Deconvolution IDMS

Concentration Accuracy in Commercial Standards

Commercially available standard solutions of 4-(3',6'-Dimethyl-3'-heptyl)phenol-13C6 are supplied with tight concentration tolerances to ensure accurate calibration. For example, the FUJIFILM Wako standard solution is certified at 10 μg/mL in acetone with an acceptance range of 9.7–10.3 μg/mL . This ±3% concentration tolerance provides traceable accuracy for quantitative environmental analysis. In contrast, generic in-house prepared unlabeled nonylphenol standards often lack such rigorous certification, introducing additional uncertainty into the quantification workflow [1].

Calibration Standard Traceability Environmental Analysis

Human Metabolism and Pharmacokinetics

In a human volunteer study investigating the metabolism and urinary excretion kinetics of nonylphenol, 13C6-labeled nonylphenol was administered orally at a dose of 10.6–11.7 μg/kg body weight [1]. The use of the 13C6-isotopomer enabled accurate quantification of the parent NP and its metabolites in urine via isotope dilution mass spectrometry, with the parent NP representing only 6.6% of the administered dose [1]. This study demonstrates the compound's utility in human biomonitoring applications where accurate tracking of low-dose endocrine disruptor exposure is required, a task impossible with unlabeled internal standards due to endogenous background levels.

Human Metabolism Pharmacokinetics Endocrine Disruptor

4-(3',6'-Dimethyl-3'-heptyl)phenol-13C6: Application Scenarios


Environmental Water Monitoring

Regulatory compliance with the EU Water Framework Directive and OSPAR Convention mandates accurate quantification of nonylphenol in water bodies. The use of 4-(3',6'-Dimethyl-3'-heptyl)phenol-13C6 as an isotope dilution internal standard ensures reliable quantification even in complex wastewater matrices where unlabeled n-alkylphenol internal standards exhibit 3.15-fold lower derivatization recovery and produce significant overestimation [8][7]. The +6 Da mass shift enables clear MS resolution from natural isotopic contributions, supporting ISO 18857-2 compliant SPME-GC-MS workflows [3].

Sewage Treatment Plant Monitoring

Tracking the degradation of nonylphenol polyethoxylates to toxic nonylphenol and short-chain ethoxylates in sewage treatment plants requires accurate quantification across multiple sample types (influent, primary effluent, plant effluent). Isotopic dilution-HRGC/MS using 13C6-NP as internal standard provides the necessary accuracy to measure degradation efficiency and identify process bottlenecks [8]. The branched-chain 13C6 standard co-elutes with the target nonylphenol isomers, ensuring that matrix effects are uniformly compensated across all treatment stages [7].

Food Safety and Crop Analysis

Detection of nonylphenol residues in vegetables and fruits as part of food safety monitoring programs requires sensitive and accurate GC-MS methods. The isotope dilution technique employing 13C6-labeled 4-n-nonylphenol has been validated for quantifying alkylphenols, bisphenol A, and estrogens in food crops, achieving low detection limits and high recovery rates [8]. The 13C6-labeled 363-NP isomer ensures accurate quantification in complex food matrices where unlabeled internal standards fail to correct for matrix-induced signal suppression [7].

Human Biomonitoring

Investigating human exposure to nonylphenol and its metabolic fate requires a stable isotope-labeled tracer that can be distinguished from endogenous background levels. The 13C6-labeled nonylphenol standard has been successfully employed in human volunteer studies to quantify urinary excretion kinetics after low-dose oral administration, revealing that only 6.6% of the parent compound is excreted unchanged [8]. This application demonstrates the compound's critical role in human health risk assessment and supports toxicological studies of endocrine-disrupting chemicals.

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